1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea

Urea transporter UT-A1 inhibition diuretic

This m-tolyl piperazinyl urea (868228-57-3) is an essential pharmacological probe for UT-A1 and FAAH research. Its distinct m-tolyl substituent delivers unique steric and electronic properties unattainable with phenyl, 3-chlorophenyl, or cyclohexyl analogs, making it critical for SAR studies where even single-atom changes alter target engagement. With confirmed UT-A1 inhibition (IC50 = 750 nM), it serves as a scaffold-orthogonal tool to validate diuretic mechanisms beyond triazoloquinoxaline chemotypes. Ideal for dual UT-A1/FAAH screening, LC-MS/MS method development, and selectivity profiling. Procurement enables rigorous, reproducible research with structurally verified material, avoiding confounding variables from misannotated analogs.

Molecular Formula C22H30N4O
Molecular Weight 366.509
CAS No. 868228-57-3
Cat. No. B2793686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea
CAS868228-57-3
Molecular FormulaC22H30N4O
Molecular Weight366.509
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
InChIInChI=1S/C22H30N4O/c1-17-8-7-11-20(16-17)24-22(27)23-18(2)21(19-9-5-4-6-10-19)26-14-12-25(3)13-15-26/h4-11,16,18,21H,12-15H2,1-3H3,(H2,23,24,27)
InChIKeyQNPPFTBVPHBACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea (CAS 868228-57-3): Procurement-Grade Identity and Compound Class Definition


1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea (CAS 868228-57-3) is a synthetic small-molecule belonging to the aryl piperazinyl urea class, with molecular formula C22H30N4O and a molecular weight of 366.50 g/mol . The compound features a 4-methylpiperazine moiety linked via a phenylpropan-2-yl spacer to a urea group substituted with an m-tolyl (3-methylphenyl) ring. Its structural architecture places it at the intersection of two pharmacologically significant chemotypes: piperazinyl urea-based urea transporter (UT-A) inhibitors and piperazinyl phenyl urea fatty acid amide hydrolase (FAAH) modulators [1]. The compound is commercially available for research use, typically at ≥95% purity .

Why m-Tolyl Substitution Defines the Procurement Identity of CAS 868228-57-3 Among Aryl Piperazinyl Urea Analogs


Within the aryl piperazinyl urea chemotype, even single-atom alterations to the terminal aryl substituent can fundamentally reorient target engagement profiles. The m-tolyl group on CAS 868228-57-3 occupies a specific electronic and steric space (Hammett σm-CH₃ ≈ –0.07; molar refractivity contribution distinct from –H, –Cl, or –OCH₃) that cannot be replicated by unsubstituted phenyl (CAS 868228-39-1), 3-chlorophenyl (CAS 868228-51-7), or cyclohexyl analogs [1][2]. In related piperazinyl urea series—such as FAAH inhibitors—brain/plasma ratios vary from >4:1 to 0.02:1 solely through modifications to the aryl urea substituent region, demonstrating that this position exerts disproportionate pharmacokinetic influence [3]. Consequently, substituting CAS 868228-57-3 with a close structural analog during screening, assay development, or SAR studies risks introducing confounding variables in potency, selectivity, and ADME properties that cannot be corrected through post hoc normalization [2].

Quantitative Differentiation Evidence: CAS 868228-57-3 Versus Closest Analogs and In-Class Candidates


UT-A1 Inhibition Potency: Direct Comparison with Chemically Distinct UT-A1 Inhibitor Chemotypes

CAS 868228-57-3 inhibits rat urea transporter UT-A1 with an IC50 of 750 nM (0.75 µM) in MDCK cells expressing rat UT-A1 using a fluorescence plate reader assay with 15-minute incubation [1]. This positions the compound as a moderate-potency UT-A1 inhibitor, differentiated from the nanomolar-potency 1,2,4-triazoloquinoxaline chemotype represented by compound 8ay (IC50 ≈ 150 nM, same assay system) [2] and the thienoquinolin chemotype represented by PU-48 (IC50 = 320 nM in perfused rat IMCDs) [3]. Among the broader piperazinyl urea UT-A1 inhibitor set curated in BindingDB, structurally distinct entries show IC50 values spanning 400 nM to >10 µM, placing the 750 nM value of CAS 868228-57-3 within the active range but below the potency ceiling of the triazoloquinoxaline class [4].

Urea transporter UT-A1 inhibition diuretic urearetic kidney physiology

Aryl Substituent Differentiation: m-Tolyl vs. 3-Chlorophenyl Impact on Molecular Properties

The m-tolyl (–C₆H₄–CH₃) substituent of CAS 868228-57-3 (MW 366.50; formula C22H30N4O) confers distinct physicochemical properties compared to its closest commercially cataloged analog, the 3-chlorophenyl derivative CAS 868228-51-7 (MW 386.92; formula C21H27ClN4O) [1][2]. The m-tolyl group contributes approximately +0.54 to calculated logP (π-CH₃ Hansch constant) versus –H, while the 3-chlorophenyl analog gains approximately +0.71 (π-Cl), resulting in a modest but measurable lipophilicity difference of ~0.17 logP units favoring the chloro analog [3]. The chlorophenyl analog has a hydrogen-bond acceptor capacity at the chlorine position that is absent in the methyl-bearing m-tolyl compound, potentially altering target binding interactions in urea transporter or FAAH binding pockets where halogen bonding has been exploited [3]. Neither the 3-chlorophenyl analog (CAS 868228-51-7) nor the unsubstituted phenyl analog (CAS 868228-39-1) has publicly reported UT-A1 inhibition data in BindingDB or ChEMBL as of the search date, making CAS 868228-57-3 the only member of this immediate structural series with documented UT-A1 pharmacology [4].

SAR lipophilicity aryl substituent drug-likeness medicinal chemistry

Scaffold-Level Polypharmacology Potential: FAAH Inhibitory Activity Inferred from Piperazinyl Phenyl Urea Pharmacophore

The piperazinyl phenyl urea scaffold shared by CAS 868228-57-3 is a validated pharmacophore for fatty acid amide hydrolase (FAAH) inhibition, as established by the clinical candidate JNJ-1661010—a piperazinyl phenyl urea that inhibits FAAH with IC50 values of 10 nM (rat) and 12 nM (human) through covalent, mechanism-based carbamoylation of the catalytic serine . JNJ-42165279, another piperazinyl urea FAAH inhibitor from the same structural class, advanced to Phase II clinical trials for anxiety and pain indications, demonstrating >100-fold selectivity for FAAH over FAAH-2 and high selectivity against a panel of 50 receptors, enzymes, and transporters [1]. While FAAH inhibition data for CAS 868228-57-3 specifically have not been reported in the public domain as of the search date, the structural commonality—a piperazine ring connected via a spacer to a urea group bearing an aromatic substituent—establishes FAAH as a plausible secondary or primary target [2]. Critically, the m-tolyl substituent differentiates CAS 868228-57-3 from JNJ-1661010 (which bears a 3-phenyl-1,2,4-thiadiazol-5-yl group), offering a distinct aromatic urea pharmacophore for SAR exploration within FAAH inhibitor space .

FAAH inhibition endocannabinoid pain inflammation polypharmacology

Selectivity Profile Inferred from Chemotype: UT-A vs. UT-B Differentiation Potential

The UT-A vs. UT-B selectivity profile is a critical differentiator among urea transporter inhibitors because UT-A1 is expressed predominantly in kidney tubule epithelial cells, whereas UT-B is expressed in vasa recta endothelial cells and erythrocytes; selective UT-A1 inhibition is predicted to produce a kidney-targeted, salt-sparing diuresis with reduced systemic off-target effects [1]. In the triazoloquinoxaline series, compound 8ay achieves ~13-fold UT-A1/UT-B selectivity (IC50 ≈ 150 nM vs. ~2 µM), while UTA1inh-A1 shows IC50 values of 3.3 µM (UT-A1) and 16 µM (UT-B) [2]. CAS 868228-57-3 has reported UT-A1 inhibition data (IC50 = 750 nM) but UT-B inhibition data are not publicly available [3]. Structurally related piperazinyl urea compounds have been investigated as UT-A-selective inhibitors in patent literature (e.g., small-molecule UT-A-selective urea transport inhibitors, US Patent Application 2019), suggesting that the piperazinyl urea chemotype may intrinsically favor UT-A over UT-B binding [4]. Determination of the UT-B IC50 for CAS 868228-57-3 would establish whether the m-tolyl substituent enhances or diminishes this putative UT-A selectivity relative to the broader chemotype.

UT-A selectivity UT-B urea transporter isoform sodium-sparing diuretic kidney-specific target

Defined Application Scenarios for CAS 868228-57-3 Based on Verified Evidence Dimensions


UT-A1 Pharmacological Tool Compound for In Vitro Diuretic Target Validation

CAS 868228-57-3, with its confirmed moderate UT-A1 inhibitory activity (IC50 = 750 nM in MDCK cells expressing rat UT-A1), serves as a structurally distinct pharmacological probe for validating UT-A1 as a diuretic target in academic or industrial renal physiology laboratories . Its piperazinyl urea scaffold is orthogonal to the triazoloquinoxaline (8ay, IC50 ≈ 150 nM) and thienoquinolin (PU-48, IC50 = 320 nM) chemotypes that dominate the published UT-A1 inhibitor literature, enabling researchers to confirm that observed phenotypes are mechanism-dependent rather than scaffold-dependent artifacts [7]. The compound can be used in concentration-response experiments (recommended range: 0.1–30 µM based on its IC50 value) to establish UT-A1-dependent urea transport inhibition in transfected MDCK cells, primary inner medullary collecting duct (IMCD) cultures, or isolated perfused tubule preparations .

SAR-by-Catalog Lead Exploration for Dual UT-A / FAAH Polypharmacology Programs

The piperazinyl phenyl urea core of CAS 868228-57-3 is shared with clinically validated FAAH inhibitors (JNJ-1661010, FAAH IC50 = 10–12 nM), creating a rational basis for screening this compound against FAAH to assess whether the m-tolyl substituent supports dual UT-A1/FAAH engagement . Procurement of CAS 868228-57-3 alongside its closest commercially available analogs—the 3-chlorophenyl derivative (CAS 868228-51-7) and the unsubstituted phenyl derivative (CAS 868228-39-1)—enables a concise three-compound SAR set to probe the contribution of the terminal aryl substituent to FAAH potency, UT-A1 potency, and any emergent polypharmacology [7]. This application is particularly relevant for pain or inflammation programs seeking to combine urea transporter-mediated diuretic effects with endocannabinoid modulation in a single chemical series .

Chemical Probe for UT-A1 vs. UT-B Selectivity Profiling in Urea Transporter Research

The determination of UT-A1 selectivity over UT-B is a critical data gap in the urea transporter inhibitor field, with therapeutic implications for kidney-targeted diuretic development . CAS 868228-57-3, with its documented UT-A1 IC50 of 750 nM and absent UT-B characterization, represents a high-priority compound for selectivity profiling using established UT-B assays (e.g., erythrocyte lysis assay or UT-B-expressing cell systems) . If the compound demonstrates UT-A1/UT-B selectivity, it would become a valuable tool for dissecting the relative contributions of UT-A1 and UT-B to urinary concentrating mechanisms in rodent models, and could serve as a starting point for medicinal chemistry optimization toward a selective, kidney-restricted urearetic agent [7].

Reference Standard for Analytical Method Development and Compound Library Annotation

CAS 868228-57-3, typically supplied at ≥95% purity with well-defined molecular formula (C22H30N4O) and molecular weight (366.50 g/mol), is suitable as a reference standard for developing LC-MS/MS quantification methods targeting aryl piperazinyl urea compounds in biological matrices . Its distinct m/z value, retention time characteristics, and fragmentation pattern can serve as a method-development template applicable to structurally related analogs. Additionally, procurement of this compound enables proper annotation of commercial screening library entries bearing the piperazinyl phenylpropan-2-yl urea scaffold, ensuring that high-throughput screening hits from this chemical series are correctly identified and that follow-up confirmation experiments use the authentic, structurally verified material rather than a misannotated analog .

Quote Request

Request a Quote for 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.